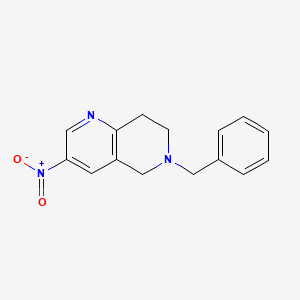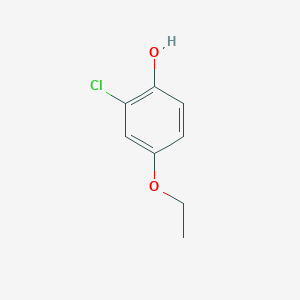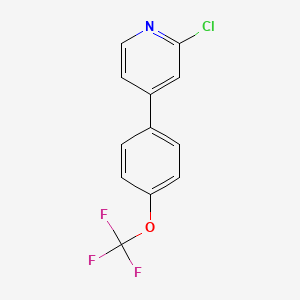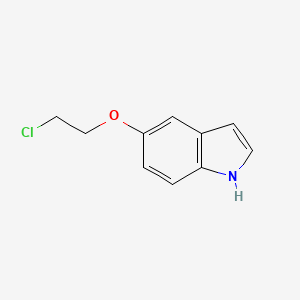![molecular formula C10H14O2 B1639856 2-[3-(2-Hydroxyethyl)phenyl]ethanol CAS No. 46133-05-5](/img/structure/B1639856.png)
2-[3-(2-Hydroxyethyl)phenyl]ethanol
Vue d'ensemble
Description
“2-[3-(2-Hydroxyethyl)phenyl]ethanol” is an aromatic ether that is phenol substituted on oxygen by a 2-hydroxyethyl group . It has a role as an anti-infective agent and a central nervous system depressant . It is a primary alcohol, a glycol ether, and an aromatic ether .
Molecular Structure Analysis
The molecular structure of “2-[3-(2-Hydroxyethyl)phenyl]ethanol” is represented by the formula C8H10O2 . The InChI representation of the molecule is InChI=1S/C8H10O2/c9-6-7-10-8-4-2-1-3-5-8/h1-5,9H,6-7H2 .
Physical And Chemical Properties Analysis
“2-[3-(2-Hydroxyethyl)phenyl]ethanol” is a colorless oily liquid . It has a faint rose-like odor . The density of the compound is 1.102 g/cm3 . It has a melting point of -2 °C and a boiling point of 247 °C . It is soluble in water (26 g/kg), chloroform, alkali, diethyl ether .
Mécanisme D'action
“2-[3-(2-Hydroxyethyl)phenyl]ethanol” has antibacterial properties and is effective against strains of Pseudomonas aeruginosa even in the presence of 20% serum . It is not as effective against Proteus vulgaris, other gram-negative organisms, and gram-positive organisms . It has been used as a preservative at a concentration of 1% .
Safety and Hazards
Propriétés
IUPAC Name |
2-[3-(2-hydroxyethyl)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c11-6-4-9-2-1-3-10(8-9)5-7-12/h1-3,8,11-12H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYAJCGCGWQKJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)CCO)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Hydroxyethyl)phenyl]ethanol | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

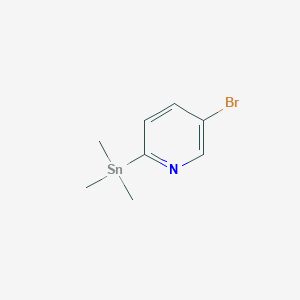
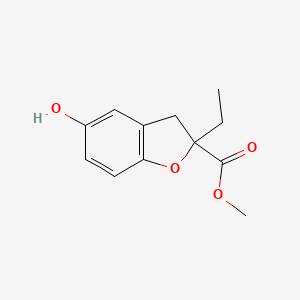
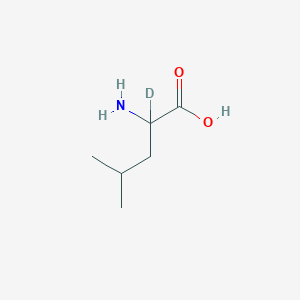
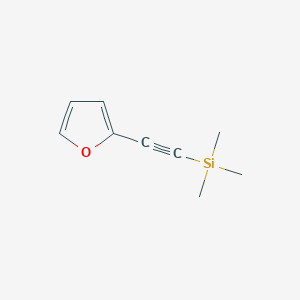
![[11-Bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;(1Z,5Z)-cycloocta-1,5-diene;rhodium;tetrafluoroborate](/img/structure/B1639787.png)
![3-[4-(Carbomethoxy)phenyl]-5-(4-phenyl-5-trifluoromethyl-2-thienyl)-1,2,4-oxadiazole](/img/structure/B1639801.png)
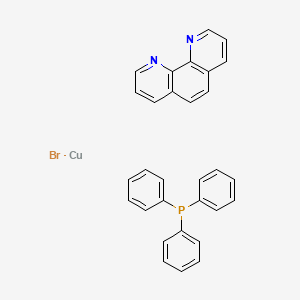
![7-(4-Piperidinyl)-1,2,3,4-tetrahydro[1,8]naphthyridine](/img/structure/B1639806.png)
